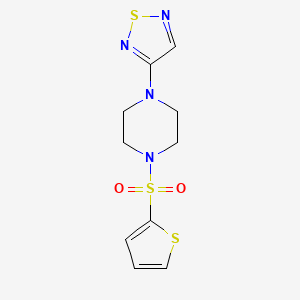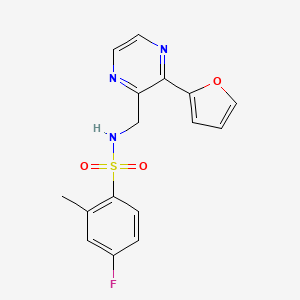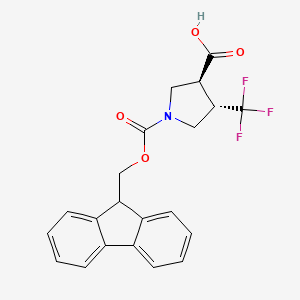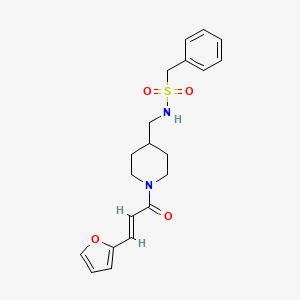
4-Phenylpiperidine-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpiperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO2S and a molecular weight of 259.76 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in organic synthesis and pharmaceutical research.
Mecanismo De Acción
Target of Action
Piperidine derivatives, which include “4-Phenylpiperidine-1-sulfonyl chloride”, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are generally involved in a variety of biological activities .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Análisis Bioquímico
Biochemical Properties
4-Phenylpiperidine-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of G-protein coupled receptors, which play a critical role in transmitting signals from the cell surface to the interior . Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases by forming a covalent bond with the active site serine residue . This inhibition can result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, its interaction with cytochrome P450 enzymes can result in the formation of reactive intermediates that may further interact with other cellular components.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical effects. For instance, its accumulation in the liver can lead to hepatotoxicity at high doses.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.
Métodos De Preparación
The synthesis of 4-Phenylpiperidine-1-sulfonyl chloride typically involves the reaction of 4-phenylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Phenylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents vary.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Phenylpiperidine-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
4-Phenylpiperidine-1-sulfonyl chloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: Lacks the sulfonyl chloride group, resulting in different reactivity and applications.
Piperidine-1-sulfonyl chloride: Lacks the phenyl group, affecting its chemical properties and uses.
Phenylpiperidines: A broader class of compounds with varying pharmacological effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in synthesis and research.
Propiedades
IUPAC Name |
4-phenylpiperidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2S/c12-16(14,15)13-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRJYALJKYVQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E)-2-(phenylamino)ethenyl]-3H-indol-1-ium-5-sulfonate](/img/structure/B2611169.png)
![2-[(2-Bromo-6-methylpyridin-3-yl)formamido]-3-phenylpropanamide](/img/structure/B2611170.png)

![ethyl 3-(4-fluorophenyl)-4-oxo-5-(3,4,5-trimethoxybenzamido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2611173.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2611177.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(2-methylpropanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2611179.png)
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2611183.png)


![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)
![2-[(4-ethyl-5-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethan-1-one](/img/structure/B2611191.png)

